molecular formula C8H9FN2S B1517279 (2-Fluoro-5-methylphenyl)thiourea CAS No. 1038356-01-2

(2-Fluoro-5-methylphenyl)thiourea

Cat. No. B1517279
M. Wt: 184.24 g/mol
InChI Key: RRGPZBVVSCBSCQ-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-methylphenyl)thiourea” is a chemical compound with the CAS Number: 1038356-01-2 . It has a molecular weight of 184.24 and is typically in powder form .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-5-methylphenyl)thiourea” is C8H9FN2S . The InChI Code is 1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) .


Physical And Chemical Properties Analysis

“(2-Fluoro-5-methylphenyl)thiourea” is a powder with a molecular weight of 184.24 . The storage temperature is room temperature .

Scientific Research Applications

Spectroscopic and Structural Analysis

  • The study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea (ANF-2) provided insights into its molecular structure, stability, charge transfer, and reactivity through spectroscopic, single-crystal XRD structure, DFT, and molecular dynamics investigation. The molecule's stability arises from hyper-conjugative interaction and charge delocalization. Its HOMO and LUMO analysis indicate potential charge transfer within the molecule. The molecule exhibits potential for nucleophilic attack, suggesting its reactivity in various chemical reactions. It also showed binding affinity with prostaglandin E synthase, hinting at possible analgesic drug development applications (Mary et al., 2016).

Catalytic Performance in Organic Reactions

  • Bifunctional thioureas with either a trifluoromethyl or methyl group were synthesized and their catalytic performance in Michael addition reactions was studied. The differences in yields and enantiomeric excess (ee) values highlight the impact of fluorination on the catalytic efficiency of these compounds. Theoretical and experimental results demonstrated the significance of hydrogen-bonding interactions in organocatalysis, paving the way for enhanced catalyst design (Jiménez et al., 2016).

Fluorescent Dye Development

  • The conversion of a boranil fluorophore bearing a nitro-phenyl group into various derivatives, including thiourea derivatives, has been reported. These derivatives exhibit strong luminescence, suggesting their application as fluorescent dyes in biological labeling and sensing. This research demonstrates the versatility of thiourea derivatives in developing functionalized fluorescent materials (Frath et al., 2012).

Antimicrobial and Antitumor Activities

  • Novel thiourea α-aminophosphonate derivatives were synthesized from dehydroabietic acid and evaluated for their antitumor activities against various human cancer cell lines. The findings revealed moderate to high levels of antitumor activities, with some compounds exhibiting higher potency than the commercial anticancer drug 5-fluorouracil. This research opens avenues for thiourea derivatives in cancer therapy (Huang et al., 2013).

Safety And Hazards

The safety information for “(2-Fluoro-5-methylphenyl)thiourea” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

(2-fluoro-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGPZBVVSCBSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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